ADB-BUTINACA Versus ADB-BINACA: Structural Distinction and CB1 Binding Affinity Comparison
ADB-BUTINACA differs from ADB-BINACA by a single structural modification: a 1-butyl substitution on the indazole ring rather than a 1-benzyl group [1]. This structural distinction translates into differentiated CB1 receptor binding kinetics. ADB-BUTINACA exhibits a CB1 binding affinity (Ki) of 0.29 nM and a CB1 EC50 of 6.36 nM [2], whereas ADB-BINACA demonstrates a CB1 Ki of 0.33 nM and an EC50 of 14.7 nM [3]. The nomenclature confusion between these two compounds — with ADB-BUTINACA historically sold under the name ADB-BINACA — necessitates procurement of the correct CAS-specific reference material to avoid misidentification in analytical workflows [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) and functional activity (EC50) |
|---|---|
| Target Compound Data | Ki = 0.29 nM (CB1), Ki = 0.91 nM (CB2); EC50 = 6.36 nM (CB1) |
| Comparator Or Baseline | ADB-BINACA: Ki = 0.33 nM (CB1); EC50 = 14.7 nM (CB1) |
| Quantified Difference | CB1 EC50 of ADB-BUTINACA is approximately 2.3-fold lower (more potent) than ADB-BINACA (6.36 nM vs 14.7 nM) |
| Conditions | In vitro radioligand binding assays and functional assays (assay type not fully specified in aggregated sources) |
Why This Matters
The 2.3-fold difference in CB1 EC50 potency and distinct structural identity demand separate reference standards for accurate quantitation; procurement of the wrong analog would invalidate forensic casework.
- [1] Wikipedia. ADB-BINACA. https://en.wikipedia.org/wiki/ADB-BINACA View Source
- [2] Wikipedia. ADB-BUTINACA. https://en.wikipedia.org/wiki/ADB-BUTINACA View Source
- [3] Wikipedia. ADB-BINACA. https://en.wikipedia.org/wiki/ADB-BINACA View Source
